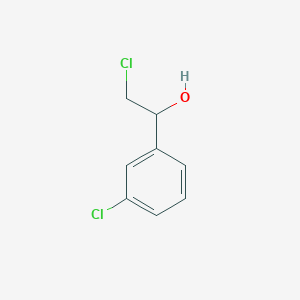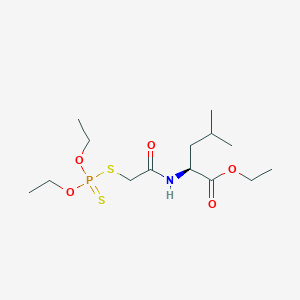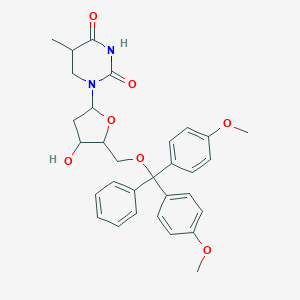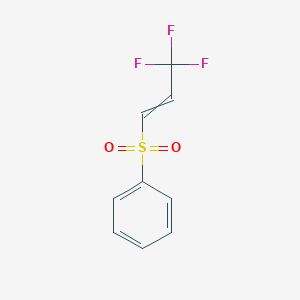
クスピダチンC
概要
説明
Cuspidatin C is a natural compound isolated from the stem bark of Taxus sumatrana . It belongs to the class of taxoids, which are known for their diverse biological activities. The molecular formula of Cuspidatin C is C37H46O10 .
科学的研究の応用
Cuspidatin C has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a reference compound for the study of taxoids and their derivatives. In biology, Cuspidatin C has shown promising cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development . In medicine, it is being investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells . Additionally, Cuspidatin C has applications in the pharmaceutical industry as a lead compound for the development of new drugs.
作用機序
Target of Action
It’s known that many compounds isolated from the same family of plants, taxus, often target proteins involved in cell proliferation and apoptosis .
Mode of Action
It’s suggested that it may form critical hydrogen bonds and hydrophobic interactions with its targets . These interactions could lead to changes in the function of the target proteins, potentially inhibiting their activity.
Biochemical Pathways
Compounds from the same family often influence pathways related to cell growth, apoptosis, and various physiological processes .
Pharmacokinetics (ADME Properties)
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Compounds from the same family often show significant in vitro and in vivo anticancer activity against various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
生化学分析
Cellular Effects
Cuspidatin C has shown significant activity against breast cancer cell lines at concentrations of 10 microM and 20 microM in MDA-MB-231 and MCF-7 respectively in vitro
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Cuspidatin C can be synthesized through various synthetic routes. One common method involves the extraction from the stem bark of Taxus sumatrana . The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the compound. The extracted compound is then purified using chromatographic techniques to obtain pure Cuspidatin C .
化学反応の分析
Cuspidatin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Cuspidatin C is similar to other taxoids such as paclitaxel and docetaxel, which are well-known for their anticancer properties. Cuspidatin C is unique in its specific molecular structure and its source from Taxus sumatrana . Other similar compounds include cuspidatinol, which is also isolated from Antidesma cuspidatum and has shown cytotoxic activity .
特性
IUPAC Name |
(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJTXBNFQDJTPL-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420054 | |
| Record name | Cuspidatin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18457-46-0 | |
| Record name | Cuspidatin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-deacetoxytaxinine J and where is it found?
A1: 2-Deacetoxytaxinine J, also known as Cuspidatin C, is a naturally occurring taxane diterpenoid. It has been isolated from various species of the Taxus genus, including Taxus mairei [], Taxus media [], Taxus baccata [], Taxus cuspidata [], and Taxus chinensis var. mairei [].
Q2: Has 2-deacetoxytaxinine J been investigated for any biological activity?
A2: Yes, research suggests that 2-deacetoxytaxinine J exhibits in vitro and in vivo anticancer activity. [, ] Further research is being conducted to explore its therapeutic potential.
Q3: Can 2-deacetoxytaxinine J be chemically modified to create new compounds?
A3: Yes, scientists have successfully synthesized novel taxoids derived from 2-deacetoxytaxinine J. These modifications aim to investigate Structure-Activity Relationships (SAR) and potentially enhance its biological properties. [, , ] For instance, researchers have explored the highly regio- and stereospecific hydroxylation of the C-1 position of a 2-deacetoxytaxinine J derivative using dimethyldioxirane (DMDO). []
Q4: Are there any studies on the microbial transformation of 2-deacetoxytaxinine J?
A4: Research has shown that the fungi Absidia coerulea ATCC 10738a can metabolize 2-deacetoxytaxinine J, leading to the production of new taxane derivatives. [] This biotransformation process involves unprecedented rearrangement reactions and provides insights into the potential for generating novel taxoids with altered biological activities.
Q5: What analytical techniques are used to characterize and quantify 2-deacetoxytaxinine J?
A5: A combination of spectroscopic and chromatographic techniques is employed for the isolation, identification, and quantification of 2-deacetoxytaxinine J. Common methods include:
- Chromatography: Silica gel column chromatography, preparative HPLC, preparative TLC, ODS, MDS, and Sephadex LH-20 are commonly used for separation and purification. [, , , , ]
- Spectroscopy: 1H-NMR, 13C-NMR, and HRMS are used to elucidate the structure and confirm the identity of the compound. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B26064.png)



![[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate](/img/structure/B26074.png)





